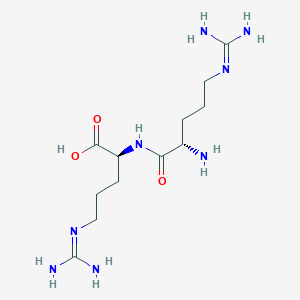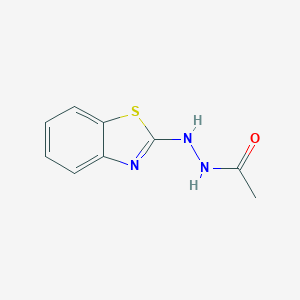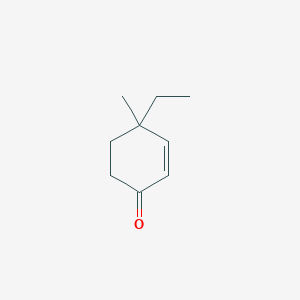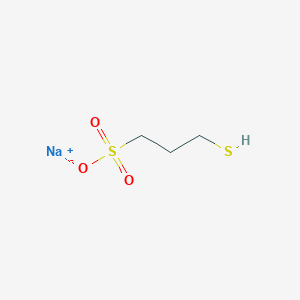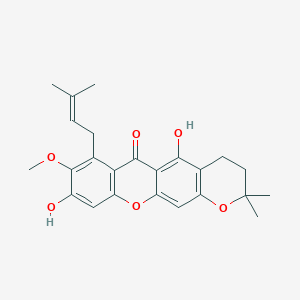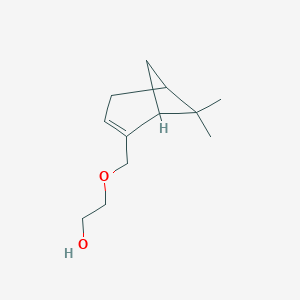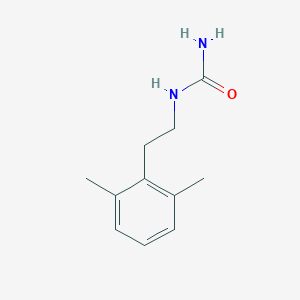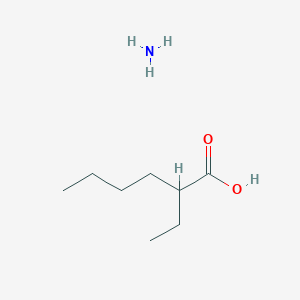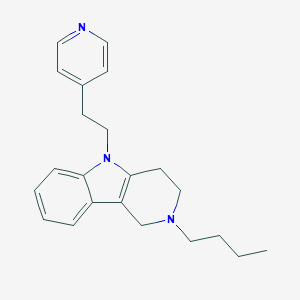
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(4-pyridyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(4-pyridyl)ethyl)-, also known as Yohimbine, is an alkaloid derived from the bark of the Pausinystalia yohimbe tree. It has been used traditionally in African medicine to treat a variety of ailments, including erectile dysfunction, anxiety, and depression. In recent years, Yohimbine has gained attention from the scientific community due to its potential applications in research.
Wirkmechanismus
The mechanism of action of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(4-pyridyl)ethyl)- is not fully understood, but it is believed to act as an alpha-2 adrenergic receptor antagonist. This means that it blocks the action of the alpha-2 receptors, which are responsible for regulating the release of norepinephrine. By blocking these receptors, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(4-pyridyl)ethyl)- increases the release of norepinephrine, which can have a variety of effects on the body.
Biochemical and Physiological Effects
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(4-pyridyl)ethyl)- has a variety of biochemical and physiological effects on the body. It has been found to increase blood flow, which can improve erectile dysfunction in men. It has also been found to stimulate the central nervous system, which can lead to increased alertness and improved cognitive function. Additionally, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(4-pyridyl)ethyl)- has been found to inhibit the reuptake of norepinephrine, which can lead to increased levels of this neurotransmitter in the body.
Vorteile Und Einschränkungen Für Laborexperimente
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(4-pyridyl)ethyl)- has several advantages for use in lab experiments. It is relatively easy to synthesize, making it readily available for research purposes. Additionally, it has a variety of effects on the body, making it useful for studying a variety of topics. However, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(4-pyridyl)ethyl)- also has some limitations. It has been found to have a narrow therapeutic window, meaning that it can be toxic at higher doses. Additionally, it has a short half-life, which can make it difficult to study its effects over long periods of time.
Zukünftige Richtungen
There are several future directions for research on 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(4-pyridyl)ethyl)-. One area of interest is its potential use in the treatment of anxiety and depression. 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(4-pyridyl)ethyl)- has been found to have anxiogenic effects in some studies, but anxiolytic effects in others. Further research is needed to determine its potential as a treatment for these conditions. Additionally, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(4-pyridyl)ethyl)- has been studied for its potential use in the treatment of sexual dysfunction, but more research is needed to determine its effectiveness in this area. Finally, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(4-pyridyl)ethyl)- has been found to have effects on the immune system, suggesting that it may have potential as an immunomodulatory agent. Further research is needed to explore this potential application.
Conclusion
In conclusion, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(4-pyridyl)ethyl)- is a compound with a variety of potential applications in scientific research. Its effects on the body, including its ability to increase blood flow and stimulate the central nervous system, make it useful for studying a variety of topics. However, its narrow therapeutic window and short half-life make it important to use caution when studying its effects. Further research is needed to determine its potential as a treatment for anxiety, depression, sexual dysfunction, and as an immunomodulatory agent.
Synthesemethoden
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(4-pyridyl)ethyl)- can be synthesized using a variety of methods, including extraction from the bark of the Pausinystalia yohimbe tree or through chemical synthesis. The most common method of synthesis involves the use of indole as a starting material, which is then reacted with butylamine and pyridine to form 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(4-pyridyl)ethyl)-.
Wissenschaftliche Forschungsanwendungen
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(4-pyridyl)ethyl)- has been extensively studied for its potential applications in scientific research. It has been found to have a variety of effects on the body, including its ability to increase blood flow, stimulate the central nervous system, and inhibit the reuptake of norepinephrine. These effects have led to its use in research on a variety of topics, including anxiety, depression, and sexual dysfunction.
Eigenschaften
CAS-Nummer |
16566-78-2 |
|---|---|
Produktname |
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(4-pyridyl)ethyl)- |
Molekularformel |
C22H27N3 |
Molekulargewicht |
333.5 g/mol |
IUPAC-Name |
2-butyl-5-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C22H27N3/c1-2-3-14-24-15-11-22-20(17-24)19-6-4-5-7-21(19)25(22)16-10-18-8-12-23-13-9-18/h4-9,12-13H,2-3,10-11,14-17H2,1H3 |
InChI-Schlüssel |
IRHMIPLGKBRHIW-UHFFFAOYSA-N |
SMILES |
CCCCN1CCC2=C(C1)C3=CC=CC=C3N2CCC4=CC=NC=C4 |
Kanonische SMILES |
CCCCN1CCC2=C(C1)C3=CC=CC=C3N2CCC4=CC=NC=C4 |
Andere CAS-Nummern |
16566-78-2 |
Synonyme |
2,3,4,5-Tetrahydro-2-butyl-5-[2-(4-pyridyl)ethyl]-1H-pyrido[4,3-b]indole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



